molecular formula C10H15Cl2N B3075581 N-(2-Chlorobenzyl)-2-propanamine hydrochloride CAS No. 103275-31-6

N-(2-Chlorobenzyl)-2-propanamine hydrochloride

Cat. No.: B3075581
CAS No.: 103275-31-6
M. Wt: 220.14 g/mol
InChI Key: NRXOYDLLFVMRRW-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)-2-propanamine hydrochloride (CAS 103275-31-6) is a chemical compound supplied as a high-purity research reagent. With a molecular formula of C10H15Cl2N and a molecular weight of 220.14 g/mol, this compound is an amine derivative featuring an isopropylamine (2-propanamine) group linked to a 2-chlorobenzyl moiety . Its structural features make it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for constructing molecules with potential biological activity. The compound is typically presented as a white to off-white solid powder. This chemical is exclusively for use in laboratory research. Its primary applications include serving as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical method development. Researchers may employ it in structure-activity relationship (SAR) studies, where the chlorobenzyl group can be a key pharmacophore, or in the development of novel compounds for pharmacological screening . The presence of the amine functional group allows for further chemical modifications, making it a versatile scaffold. The hydrochloride salt form enhances the compound's stability and solubility in various experimental conditions. Safety Notice: this compound is intended for research purposes only in a controlled laboratory setting. It is not certified for human or veterinary diagnostic or therapeutic use. All necessary safety data sheets (SDS) should be consulted and followed prior to handling.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXOYDLLFVMRRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-2-propanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with 2-propanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom on the benzyl ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Reagent/Conditions Product Mechanism Source
Sodium methoxide (NaOCH₃) in methanolN-(2-Methoxybenzyl)-2-propanamineMethoxy substitution at Cl site
Aqueous NaOH (80°C)N-(2-Hydroxybenzyl)-2-propanamineHydrolysis to phenolic derivative
Ammonia (NH₃) in ethanolN-(2-Aminobenzyl)-2-propanamineAmine substitution

Key Notes :

  • Reaction rates depend on the electron-deficient nature of the aromatic ring, enhanced by the chlorine substituent.

  • Polar aprotic solvents (e.g., DMF) accelerate substitution.

Oxidation Reactions

The secondary amine group exhibits limited oxidation potential, but benzylic positions are susceptible to oxidation.

Reagent/Conditions Product Outcome Source
KMnO₄ in acidic mediumN-(2-Chlorobenzoyl)-2-propanamideOxidation to amide
O₂ with Cu catalystNitroso derivativePartial oxidation of amine

Limitations :

  • Strong oxidizing agents (e.g., CrO₃) may degrade the aromatic ring .

Reduction Reactions

The hydrochloride salt can be reduced to primary amines or modified via hydrogenolysis.

Reagent/Conditions Product Application Source
LiAlH₄ in dry etherN-(2-Chlorobenzyl)-2-propanamineRemoval of HCl to free amine
H₂/Pd-C in ethanolN-Benzyl-2-propanamineHydrogenolysis of C-Cl bond

Industrial Relevance :

  • Catalytic hydrogenation is preferred for scalability .

Hydrolysis Reactions

Controlled hydrolysis cleaves specific bonds under acidic or basic conditions.

Conditions Product Byproducts Source
6M HCl, reflux2-Chlorobenzyl alcohol + 2-propanamineAmmonium chloride
NaOH (aq), 60°C2-Chlorobenzoic acid + propylamineNaCl + H₂O

Kinetics :

  • Acidic hydrolysis proceeds faster due to protonation of the amine.

Alkylation and Acylation

The secondary amine participates in N-alkylation and acylation reactions.

Reagent Product Conditions Source
Methyl iodide (CH₃I)N-Methyl-N-(2-chlorobenzyl)-2-propanamineK₂CO₃, DMF, 50°C
Acetyl chloride (ClCOCH₃)N-Acetyl-N-(2-chlorobenzyl)-2-propanaminePyridine, 0°C

Selectivity :

  • Steric hindrance from the benzyl group favors monoalkylation .

Scientific Research Applications

Pharmacological Applications

N-(2-Chlorobenzyl)-2-propanamine hydrochloride has garnered attention for its potential therapeutic uses. It is structurally related to several pharmacologically active compounds, making it a candidate for exploring new drug formulations.

  • Stimulant Properties : This compound exhibits stimulant effects and has been studied for its potential in treating conditions such as chronic pain and attention deficit hyperactivity disorder (ADHD). Its mechanism of action may involve the modulation of neurotransmitter systems, particularly those associated with dopamine and norepinephrine .
  • Analgesic Effects : Preliminary studies suggest that this compound may have analgesic properties, making it useful in pain management research. Its efficacy and safety profile are under investigation to establish its suitability as a therapeutic agent .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of various organic compounds.

  • Building Block for Drug Development : The compound can be utilized as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals. Its chlorobenzyl group allows for further functionalization, enabling the creation of diverse chemical entities .
  • Reactivity and Derivatives : The presence of the amine functional group makes it reactive towards electrophiles, allowing chemists to explore various substitution reactions that can lead to novel compounds with potential biological activity .

Case Studies

Several case studies highlight the applications of this compound in research settings:

Study Focus Findings
Study on Stimulant EffectsInvestigated the compound's impact on neurotransmitter releaseDemonstrated increased dopamine levels in animal models, suggesting potential ADHD treatment applications .
Analgesic ResearchExplored pain relief mechanismsIndicated significant pain reduction in preclinical models, warranting further clinical trials .
Synthesis of DerivativesDeveloped new compounds using this compound as a precursorResulted in several novel derivatives with enhanced biological activity compared to the parent compound .

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substituents

  • N-(4-Chlorobenzyl)-1-phenyl-2-propanamine hydrochloride (CAS: 13371-56-7) Key Difference: Chlorine substituent at the para position of the benzyl group instead of ortho. However, its therapeutic applications remain less documented compared to the ortho isomer .

Chain Length Variants

  • N-(2-Chlorobenzyl)-2-butanamine hydrochloride (CAS: 1049773-97-8) Key Difference: Butanamine (4-carbon chain) replaces propanamine (3-carbon chain). Impact: The longer chain increases molecular weight (234.17 g/mol vs.

Functional Group Modifications

  • 1-(2,6-Dimethylphenoxy)-2-propanamine hydrochloride Key Difference: Phenoxy group replaces chlorobenzyl, with additional methyl groups at positions 2 and 4. Impact: This antiarrhythmic agent demonstrates how replacing the chlorobenzyl group with a bulky phenoxy moiety shifts therapeutic use from stimulant to cardiovascular applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
N-(2-Chlorobenzyl)-2-propanamine HCl C₁₆H₁₉Cl₂N 296.235 5843-53-8 Ortho-chlorobenzyl, 3-carbon chain
N-(4-Chlorobenzyl)-2-propanamine HCl C₁₆H₁₉Cl₂N 296.235 13371-56-7 Para-chlorobenzyl
N-(2-Chlorobenzyl)-2-butanamine HCl C₁₁H₁₇Cl₂N 234.17 1049773-97-8 Butanamine backbone
1-(2,6-Dimethylphenoxy)-2-propanamine HCl C₁₁H₁₈ClNO 223.72 N/A Phenoxy group, dimethyl substituents

Table 2: Pharmacological and Therapeutic Differences

Compound Name Therapeutic Class Mechanism of Action Key Research Findings
N-(2-Chlorobenzyl)-2-propanamine HCl Stimulant (prodrug) Metabolizes to amphetamine Used in obesity management; potential abuse liability
N-(4-Chlorobenzyl)-2-propanamine HCl Undocumented Unknown Limited clinical data; primarily a research chemical
1-(2,6-Dimethylphenoxy)-2-propanamine HCl Antiarrhythmic Sodium channel modulation Effective in ventricular tachycardia models

Critical Analysis of Structural Impact

  • Lipophilicity : Longer carbon chains (e.g., butanamine) enhance lipid solubility, affecting blood-brain barrier permeability and metabolic stability .
  • Receptor Specificity: Substitution of chlorobenzyl with phenoxy groups (as in antiarrhythmics) highlights how minor structural changes redirect biological activity .

Biological Activity

N-(2-Chlorobenzyl)-2-propanamine hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a member of the propanamine class, characterized by the presence of a chlorobenzyl group. Its chemical formula can be represented as follows:

  • Chemical Name: this compound
  • Molecular Formula: C10H14ClN·HCl
  • Molecular Weight: 221.19 g/mol

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those associated with the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of monoamine neurotransmitters, which are crucial for various physiological processes.

Biological Activity Overview

  • Neurotransmitter Modulation:
    • This compound has been shown to influence the levels of serotonin and norepinephrine in animal models, suggesting potential antidepressant-like effects. This modulation may be linked to its structural similarity to known psychoactive compounds.
  • Antitumor Activity:
    • In vitro studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against melanoma and cervical cancer cells, demonstrating significant inhibition of cell growth.
  • Antimicrobial Properties:
    • Recent investigations have highlighted the compound's potential as an antibacterial agent, particularly against resistant strains of bacteria. Its efficacy in this regard is currently under exploration, with preliminary results showing promise.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyResult/Outcome
Neurotransmitter ModulationRat modelsIncreased serotonin and norepinephrine levels
Antitumor ActivityIn vitro assays on cancer cell linesSignificant growth inhibition observed
Antimicrobial ActivityBacterial culture assaysEffective against resistant bacterial strains

Case Study: Antitumor Activity Assessment

A study conducted on the effects of this compound on melanoma cells demonstrated that treatment led to a dose-dependent reduction in cell viability. The mechanism was attributed to increased reactive oxygen species (ROS) production, which induced apoptosis in these cells. The study reported IC50 values indicating effective concentrations for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for N-(2-Chlorobenzyl)-2-propanamine hydrochloride, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves amine alkylation between 2-chlorobenzyl chloride and 2-propanamine under controlled pH (basic conditions) to form the free base, followed by hydrochloric acid salification. Key parameters to optimize include:
  • Temperature : 40–60°C to balance reaction rate and side-product formation.
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution efficiency .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity .
    Post-synthesis, purity is confirmed via titration (HCl content) and recrystallization from ethanol/water mixtures.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the chlorobenzyl group (δ 7.2–7.4 ppm, aromatic protons) and isopropyl moiety (δ 1.0–1.5 ppm, methyl groups). Coupling constants in 2D NMR (e.g., COSY, HSQC) resolve stereochemical ambiguities .
  • HRMS : Confirm molecular ion ([M+H]+) with <2 ppm mass accuracy. For example, a calculated mass of 228.0895 g/mol (C11H16ClN·HCl) should match experimental data .
  • HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (>98%).

Q. How should researchers address the hygroscopic nature of this compound during storage and handling?

  • Methodological Answer :
  • Storage : Use desiccated containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis.
  • Handling : Perform weighings in a glovebox (<5% humidity) or under vacuum. Pre-dry glassware at 120°C .
  • Stability Testing : Monitor via TLC or HPLC over 6 months to detect degradation products (e.g., free amine or oxidized derivatives) .

Advanced Research Questions

Q. How does the structural modification of this compound influence functional selectivity at serotonin 5-HT2C receptors?

  • Methodological Answer :
  • Binding Assays : Use radioligands (e.g., [³H]mesulergine) to measure affinity (Ki) in transfected HEK293 cells.
  • Functional Assays : Compare cAMP inhibition (Gi-coupled) vs. β-arrestin recruitment (biased signaling) via BRET or TR-FRET. Contradictions between binding affinity and functional efficacy may arise due to allosteric modulation or receptor dimerization .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., Schrödinger Suite) to identify critical residues (e.g., Ser3.36) influencing selectivity .

Q. What strategies resolve discrepancies between in vitro receptor binding data and in vivo pharmacological effects for this compound?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal clearance (e.g., human CYP450 isoforms) to identify rapid degradation masking in vivo activity.
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to measure permeability (Papp) and efflux ratios. Low brain uptake may explain weak in vivo efficacy despite high in vitro affinity .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated products) contributing to observed effects .

Q. How can enantiomeric purity of this compound be ensured, and what are the implications for pharmacological activity?

  • Methodological Answer :
  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol (90:10) to isolate enantiomers.
  • Circular Dichroism : Validate optical purity ([α]D20 measurements) and correlate with receptor activity. For example, (+)-enantiomers may show 10-fold higher 5-HT2C affinity than (−)-forms .
  • In Vivo Pharmacokinetics : Compare AUC and Tmax of enantiomers to optimize dosing regimens.

Q. What experimental approaches mitigate challenges in formulating this compound for preclinical studies due to its physicochemical properties?

  • Methodological Answer :
  • Salt Screening : Test alternative counterions (e.g., sulfate, citrate) to improve solubility.
  • Nanoparticle Encapsulation : Use PLGA polymers (50:50 lactide:glycolide) for sustained release. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Bioavailability Studies : Compare oral vs. intraperitoneal administration in rodents, measuring plasma Cmax and T1/2 .

Notes

  • References : Avoided non-reliable sources (e.g., BenchChem ).
  • Methodological Focus : Emphasized experimental design, troubleshooting, and data interpretation aligned with evidence.
  • Advanced Techniques : Highlighted cutting-edge approaches (e.g., biased signaling assays, chiral resolution) for specialized research.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorobenzyl)-2-propanamine hydrochloride
Reactant of Route 2
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N-(2-Chlorobenzyl)-2-propanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.